Malaoxon

Description

Properties

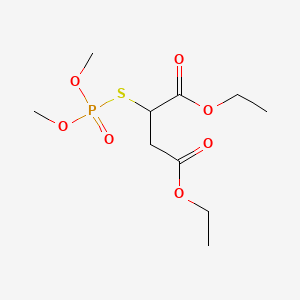

IUPAC Name |

diethyl 2-dimethoxyphosphorylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSORODGWGUUOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O7PS | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020790 | |

| Record name | Malaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline] | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °F at 0.0975 mmHg (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.235 at 70 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg] | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate. | |

| Record name | MALAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1634-78-2 | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malaoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malaoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2439JYF84Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALAOXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 68 °F (NTP, 1992) | |

| Record name | MALAOXON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20578 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on the Primary Mechanism of Action of Malaoxon

Introduction

Malaoxon is the primary active, and more toxic, metabolite of malathion, a widely used organophosphate (OP) insecticide.[1][2] While malathion itself is a poor inhibitor of acetylcholinesterase, its toxicity is realized through metabolic bioactivation to this compound.[1][3] This document provides a detailed technical overview of the principal mechanism by which this compound exerts its toxic effects: the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to a cascade of events resulting in cholinergic crisis, the hallmark of organophosphate poisoning.[4][5][6]

Bioactivation: Conversion of Malathion to this compound

The critical first step in the intoxication pathway is the in-vivo conversion of the parent compound, malathion, into its oxygen analog, this compound. This process, known as oxidative desulfuration, is primarily mediated by the cytochrome P450 enzyme system in the liver.[1] The sulfur atom in the P=S bond of malathion is replaced by an oxygen atom, forming the P=O bond characteristic of this compound. This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering this compound a significantly more potent inhibitor of acetylcholinesterase—estimated to be 22 to 33 times more toxic than malathion.[1]

Caption: Metabolic bioactivation of malathion to the more toxic this compound.

Molecular Mechanism of Acetylcholinesterase Inhibition

The primary target of this compound is acetylcholinesterase (AChE), a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses.[3][5]

Normal Function of AChE: Under normal physiological conditions, AChE hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation is essential for clearing ACh from the synaptic cleft, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.[2][3]

Inhibition by this compound: this compound acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a critical serine residue within the enzyme's active site.[3][5] This process occurs in two steps:

-

Reversible Complex Formation: this compound first binds to the active site of AChE to form a reversible Michaelis-like complex.[7]

-

Irreversible Phosphorylation: The electrophilic phosphorus atom of this compound is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent dialkylphosphoryl-AChE complex.[3] The leaving group is displaced, and the enzyme becomes "phosphorylated" and, consequently, inactive.

This covalent bond is extremely stable, and the spontaneous rate of hydrolysis (dephosphorylation) is exceptionally slow. This leads to a long-lasting, effectively irreversible inhibition of the enzyme.[8]

References

- 1. Malathion Technical Fact Sheet [npic.orst.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Malathion? [synapse.patsnap.com]

- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 6. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

Environmental degradation pathways of malaoxon in soil and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, in soil and water. The information is intended to support environmental risk assessments and the development of remediation strategies.

Executive Summary

This compound is formed from the oxidative desulfuration of malathion in the environment. While generally less persistent than its parent compound, this compound's degradation is influenced by a combination of abiotic and biotic factors. The primary degradation pathways are chemical hydrolysis and microbial degradation, with photodegradation playing a lesser role. The rate of degradation is significantly affected by pH, temperature, and the composition of the microbial community in soil and water. This guide details these degradation pathways, presents quantitative data on degradation rates, outlines experimental protocols for studying these processes, and provides visual representations of the degradation mechanisms.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₉O₇PS |

| Molar Mass | 314.3 g/mol |

| Appearance | Colorless to light yellow liquid |

| Water Solubility | Higher than malathion |

| Vapor Pressure | Low |

Degradation Pathways of this compound

This compound undergoes degradation in the environment through three primary mechanisms: hydrolysis, microbial degradation, and photodegradation.

Hydrolysis

Chemical hydrolysis is a major pathway for this compound degradation in both soil and water. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring under alkaline conditions. The process involves the cleavage of the phosphate ester and/or the carboxyl ester bonds.

The primary hydrolysis products include:

-

O,O-dimethyl phosphate

-

Diethyl 2-(dimethoxyphosphoryl)succinate

-

Malathion monocarboxylic acids (alpha and beta isomers)

-

Malathion dicarboxylic acid

The degradation proceeds through the sequential hydrolysis of the ester linkages.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. Various bacterial and fungal species utilize this compound as a source of carbon and phosphorus. The primary mechanism of microbial degradation is enzymatic hydrolysis, primarily by carboxylesterases and phosphatases.

Identified microbial degradation products include:

-

Malathion monocarboxylic acid

-

Malathion dicarboxylic acid

-

Diethyl fumarate

-

Trimethyl thiophosphate

Several bacterial species, including Bacillus cereus and Brevibacillus sp., have been shown to effectively degrade this compound in soil.[1]

Photodegradation

Photodegradation, or the breakdown of a molecule by light, contributes to the degradation of this compound, particularly in the upper layers of water bodies exposed to sunlight. The process can occur through direct absorption of UV radiation or indirectly through reactions with photosensitized molecules present in the water.

Photodegradation of this compound can lead to the formation of various products, including:

-

Dimethyl phosphate

-

Diethyl succinate

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound in soil and water.

Table 1: Hydrolysis Half-life of this compound in Water

| pH | Temperature (°C) | Half-life |

| 5 | - | 32.5 days |

| 7 | - | 8.8 days |

| 9 | - | 0.18 days |

Table 2: Degradation Half-life of this compound in Soil

| pH | Soil Type | Half-life |

| 6.2 | Silty Loam | 6.5 - 7.5 days |

| 7.2 | Silty Loam | 5.1 days |

| 8.2 | Silty Loam | 3.5 - 3.9 days |

Experimental Protocols

The following sections provide detailed methodologies for studying the environmental degradation of this compound, based on established OECD guidelines and other scientific literature.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution in sterile, sealed test vessels. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each test vessel.

-

Sample Analysis:

-

Extract this compound and its degradation products from the aqueous samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a suitable solvent (e.g., dichloromethane).

-

Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its hydrolysis products.

-

-

Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Soil Degradation Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic and anaerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select and characterize the soil (e.g., texture, pH, organic carbon content). Sieve the soil and adjust the moisture content to a specified level (e.g., 40% of maximum water holding capacity).

-

Test Substance Application: Apply a known concentration of radiolabeled (e.g., ¹⁴C) or non-labeled this compound to the soil samples.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark in a flow-through system or biometer flasks that allow for the trapping of evolved CO₂ and other volatile compounds. Maintain a constant temperature (e.g., 20°C).

-

Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: At selected time intervals, collect replicate soil samples.

-

Sample Extraction and Analysis:

-

Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).

-

Analyze the soil extracts by LC-MS/MS or GC-MS to identify and quantify the parent compound and its degradation products.

-

For radiolabeled studies, quantify the radioactivity in the soil extracts, non-extractable residues, and volatile traps to establish a mass balance.

-

-

Data Analysis: Determine the dissipation time for 50% and 90% of the applied this compound (DT₅₀ and DT₉₀ values) and identify the major degradation products.

Photodegradation Study in Water

Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber.

-

Control Samples: Maintain identical samples in the dark to serve as controls for abiotic and biotic degradation not induced by light.

-

Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

-

Sample Analysis: Analyze the samples for the concentration of this compound and its photoproducts using LC-MS/MS or GC-MS.

-

Data Analysis: Calculate the photodegradation rate constant and half-life.

Visualizations

The following diagrams illustrate the key degradation pathways and experimental workflows.

References

Toxicokinetics and Metabolism of Malaoxon in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicokinetics and metabolism of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, in mammalian systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its toxicological risk and for the development of potential therapeutic interventions.

Introduction

Malathion itself exhibits relatively low toxicity in mammals due to rapid detoxification. However, it undergoes metabolic bioactivation to this compound, a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] The toxicity of malathion is therefore largely dependent on the dynamic balance between its conversion to this compound and the subsequent detoxification of both parent compound and metabolite. This compound is estimated to be significantly more toxic than its parent compound, malathion.[2][4] This document focuses specifically on the kinetic profile and metabolic fate of this compound following its formation in the body.

Absorption and Distribution

This compound is not typically encountered directly; rather, it is formed in vivo following the absorption and distribution of its parent compound, malathion.[1] Malathion, a lipophilic molecule, is readily absorbed via oral, dermal, and inhalation routes.[1] Following absorption, malathion is distributed throughout the body.

The generation and distribution of this compound itself are less well-characterized.[5] However, autopsy analysis of an individual who had ingested a large quantity of malathion found the highest concentrations of this compound in adipose tissue (8.2 ppm), with very low levels in other tissues.[6] This suggests that, like its parent compound, this compound may distribute to fatty tissues. The liver is the primary site of malathion bioactivation, and thus the initial and highest concentrations of this compound are expected in this organ.[1][7]

Metabolism: The Balance of Bioactivation and Detoxification

The metabolic fate of malathion and this compound is the single most important determinant of its toxicity in mammals. This process involves a critical competition between two main enzymatic pathways: Cytochrome P450-mediated bioactivation and carboxylesterase-mediated detoxification.[7][8]

Bioactivation: Formation of this compound

Malathion is converted to its toxic oxygen analog, this compound, through a process of oxidative desulfuration.[4] This reaction is catalyzed by the Cytochrome P450 (CYP) enzyme system, primarily in the liver.[1][7] Studies using human liver microsomes (HLMs) have identified the specific isoforms responsible for this bioactivation. At low, environmentally relevant concentrations of malathion, CYP1A2 and to a lesser extent CYP2B6 are the primary catalysts.[7] At higher concentrations, CYP3A4 also plays a significant role.[7] This bioactivation is considered an essential step for toxicity, as this compound is a much more potent inhibitor of acetylcholinesterase than malathion.[1][3]

Figure 1: Bioactivation pathway of malathion to this compound.

Detoxification: Hydrolysis of this compound

The primary route of this compound detoxification in mammals is hydrolysis by carboxylesterases (CEs).[8][9][10] These enzymes are widely distributed in mammalian tissues, with the highest concentrations found in the liver.[11] Carboxylesterases rapidly hydrolyze the ester linkages in both malathion and this compound, converting them into malathion monocarboxylic acid (MMCA) and dicarboxylic acid (DCA) derivatives.[9][11] These acidic metabolites are water-soluble, negatively charged, and are poor inhibitors of acetylcholinesterase, facilitating their excretion and significantly reducing toxicity.[3][9]

The high activity of carboxylesterases in mammals compared to insects is the principal reason for malathion's selective toxicity and relative safety in higher vertebrates.[2] In vitro studies show that the formation of MMCA occurs at a much higher rate than the formation of this compound in both rat and human liver microsomes, underscoring the efficiency of this detoxification pathway.[12]

Figure 2: Primary detoxification pathway of this compound.

Excretion

Following detoxification, the water-soluble metabolites of malathion and this compound are rapidly eliminated from the body.[1] The primary route of excretion is via the urine.[1][2] In rats administered radio-labelled malathion, over 90% of the dose was excreted in the urine as metabolites within 24 hours.[1] Similarly, in human volunteers, nearly 70% of an oral dose was recovered as metabolites in the urine after 48 hours, with malathion monocarboxylic acids being the most abundant.[1]

Toxicodynamics: Mechanism of Action

This compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] this compound phosphorylates the serine residue at the active site of AChE, forming a stable, inactive complex.[1] This inactivation leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[1][2] This overstimulation is responsible for the classic signs of organophosphate poisoning, often referred to as a "cholinergic crisis."

Figure 3: Logical diagram of this compound's mechanism of action on AChE.

Quantitative Toxicokinetic and Metabolic Data

Quantitative data for this compound is often derived from in vitro studies using liver microsomes or from studies measuring the metabolites of its parent compound, malathion.

Table 1: In Vitro Metabolic Parameters for this compound Formation in Human Liver Microsomes

| Parameter | Value | Enzyme Component | Source |

|---|---|---|---|

| Km(app)1 | 53-67 µM | High-affinity (CYP1A2/2B6) | [7] |

| Km(app)2 | 427-1721 µM | Low-affinity (CYP3A4) | [7] |

Km(app): Apparent Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.

Table 2: In Vitro Inhibition of Human Hepatic Carboxylesterase-mediated Malathion Detoxification

| Inhibitor | Inhibition Type | Ki Value | Source |

|---|---|---|---|

| Isomalathion | Noncompetitive | 0.6 µM | [8] |

| Chlorpyrifos-oxon (CPFO) | Not specified | 22 nM | [8] |

| Chlorpyrifos (CPF) | Mixed | 7.5 µM | [8] |

| Parathion (PAR) | Mixed | 50 µM | [8] |

Ki: Inhibition constant, a measure of inhibitor potency. These data illustrate the potential for other pesticides to inhibit the primary detoxification pathway for malathion, potentially increasing this compound formation.

Table 3: Relative Metabolic Clearance Rates in Rat and Human Liver Microsomes

| Species/Age | Observation | Source |

|---|---|---|

| Rat (Adult vs. Juvenile) | MMCA formation is ~10-fold higher in adults. | [12] |

| Human (Adult vs. Juvenile) | MMCA formation rate is similar. | [12] |

| Rat and Human | This compound formation represents <0.5% of MMCA formation. | [12] |

This highlights the predominance of the detoxification pathway over the bioactivation pathway.

Key Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the formation of this compound from malathion and its subsequent detoxification using liver microsomes.

Objective: To determine the kinetics of this compound formation and detoxification by hepatic enzymes.

Materials:

-

Pooled liver microsomes (human or other mammalian species)[13]

-

Malathion and this compound analytical standards

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)[14]

-

NADPH regenerating system (cofactor for CYP enzymes)[14]

-

Acetonitrile (for reaction quenching)

-

Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer.[14]

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.

-

Initiation: Initiate the metabolic reaction by adding the substrate (malathion) and the NADPH regenerating system. For studying this compound detoxification directly, this compound would be used as the substrate, and NADPH may not be required if only CE activity is of interest.[14]

-

Time Course Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated tubes by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of malathion, this compound, and carboxylic acid metabolites using a validated LC-MS/MS or GC-MS method.[15]

-

Data Analysis: Plot the concentration of metabolites formed over time to determine the rate of reaction. Kinetic parameters like Km and Vmax can be calculated by running the experiment at multiple substrate concentrations.

Figure 4: General experimental workflow for an in vitro metabolism assay.

Analysis of this compound in Biological Samples

This protocol describes a general method for extracting and quantifying this compound and its related metabolites from biological matrices like blood or tissue.

Objective: To accurately measure the concentration of this compound and its metabolites in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Organic extraction solvent (e.g., hexane, acetonitrile, or a mixture)[15][16]

-

Anhydrous sodium sulfate (for drying)

-

Derivatization agent (if required for GC analysis)[15]

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[9][15]

Procedure:

-

Sample Preparation: Homogenize tissue samples if necessary. For liquid samples like plasma or urine, pH adjustment may be required.

-

Solvent Extraction: Add an appropriate organic solvent to the sample. Vortex or mechanically agitate vigorously to extract the analytes from the aqueous matrix into the organic layer.[16][17]

-

Phase Separation: Centrifuge the sample to achieve clean separation of the organic and aqueous layers.

-

Collection and Concentration: Carefully collect the organic layer containing the analytes. The extraction may be repeated to improve recovery. The combined organic extracts can be concentrated under a gentle stream of nitrogen to increase analyte concentration.

-

Clean-up/Derivatization: The extract may require a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components. For GC analysis, the primary metabolites (DCA and MCA) require derivatization to make them volatile.[15]

-

Instrumental Analysis: Inject the final prepared sample into a GC-MS or LC-MS/MS system. The instrument separates the compounds, and the mass spectrometer provides sensitive and specific detection and quantification based on the unique mass-to-charge ratio of the target analytes.[15]

Conclusion

The toxicokinetics of this compound are defined by its formation from malathion via CYP450 enzymes and its rapid detoxification by carboxylesterases. In healthy mammals, the detoxification pathway is highly efficient, keeping systemic levels of this compound low and mitigating toxicity. However, factors that inhibit carboxylesterase activity or enhance CYP450-mediated bioactivation can shift this balance, leading to increased this compound levels and a greater risk of toxicity. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers investigating the toxicology of organophosphates and for professionals involved in risk assessment and drug development.

References

- 1. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Malathion Technical Fact Sheet [npic.orst.edu]

- 3. journals.plos.org [journals.plos.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | C10H19O7PS | CID 15415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolic clearance of malathion in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

The Role of Cytochrome P450 Enzymes in the Bioactivation of Malathion to Malaoxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The organophosphate insecticide malathion is widely used in agriculture and public health due to its relatively low toxicity in mammals. This selectivity is primarily attributed to the efficient detoxification by carboxylesterases. However, the bioactivation of malathion to its highly toxic metabolite, malaoxon, a potent acetylcholinesterase inhibitor, is a critical process mediated by the cytochrome P450 (CYP) enzyme system. This guide provides an in-depth examination of the role of specific human CYP isoforms in the formation of this compound, presenting quantitative kinetic data, detailed experimental protocols for studying this metabolic pathway, and visual representations of the key processes and workflows. Understanding the nuances of CYP-mediated this compound formation is essential for assessing the toxicological risk of malathion exposure and for the development of safer pesticides.

Introduction

Malathion, an organophosphorothioate pesticide, requires metabolic activation to exert its primary toxic effect. The conversion of the P=S group in malathion to a P=O group, forming this compound, is a desulfuration reaction catalyzed by cytochrome P450 monooxygenases.[1] This bioactivation is in direct competition with detoxification pathways, primarily hydrolysis by carboxylesterases, which leads to the formation of less toxic malathion mono- and dicarboxylic acids.[1][2] The balance between these activation and detoxification pathways is a key determinant of malathion's toxicity.

Impurities in commercial malathion formulations can inhibit carboxylesterase activity, thereby shifting the metabolic balance towards the formation of this compound and increasing the potential for toxicity.[1] Furthermore, interindividual variability in the expression and activity of CYP enzymes can significantly influence the rate of this compound formation, leading to differences in susceptibility to malathion-induced toxicity.[3] This guide focuses on the specific roles of human hepatic CYP isoforms in this critical bioactivation step.

Cytochrome P450 Isoforms Involved in this compound Formation

Several human cytochrome P450 enzymes have been identified as catalysts in the oxidative desulfuration of malathion. The contribution of each isoform is dependent on the substrate concentration, reflecting their different kinetic properties.

At low, environmentally relevant concentrations of malathion, CYP1A2 and, to a lesser extent, CYP2B6 are the primary enzymes responsible for this compound formation.[1][3] As the concentration of malathion increases, the role of CYP3A4 becomes more significant.[1][3] Studies utilizing cDNA-expressed human P450s have also demonstrated that CYP2C19 is highly efficient in catalyzing this reaction, exhibiting a high affinity for malathion.[1]

The involvement of these specific CYP isoforms has been elucidated through a variety of experimental approaches, including:

-

Studies with cDNA-expressed human P450s: These experiments allow for the characterization of the metabolic activity of individual CYP isoforms in a controlled system.

-

Correlation studies: The rate of this compound formation in a panel of human liver microsomes is correlated with the activity of specific CYP markers.

-

Immunoinhibition studies: Antibodies specific to individual CYP isoforms are used to inhibit their activity in human liver microsomes, and the resulting decrease in this compound formation is measured.

-

Chemical inhibition studies: Known chemical inhibitors of specific CYP isoforms are used to probe their contribution to malathion metabolism.

Quantitative Kinetic Data

The kinetic parameters for this compound formation vary between different CYP isoforms and the enzyme source (e.g., human liver microsomes vs. recombinant enzymes). The following table summarizes available quantitative data for the Michaelis-Menten constant (Km) or apparent Km (Kmapp), which reflects the substrate concentration at half-maximal reaction velocity. Lower Km values indicate a higher affinity of the enzyme for the substrate.

| Enzyme Source | CYP Isoform(s) | Km / Kmapp (µM) | Notes |

| Human Liver Microsomes (HLMs) | Multiple CYPs | Kmapp1 = 53 - 67 | Two-component kinetics were observed, depending on the relative content of specific P450s in the individual HLM samples.[3] |

| Human Liver Microsomes (HLMs) | Multiple CYPs | Kmapp2 = 427 - 1721 | This second component is likely attributable to lower-affinity enzymes like CYP3A4, which are more active at higher substrate concentrations.[3] |

Note: Specific Vmax (maximal reaction velocity) values for individual recombinant human CYP isoforms are not consistently reported across the reviewed literature, precluding their inclusion in this summary table. However, it has been noted that CYP2C19 exhibits a high Vmax for this compound production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of cytochrome P450 enzymes in this compound formation.

In Vitro Malathion Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the conversion of malathion to this compound in a human liver microsomal system.

Materials:

-

Human liver microsomes (HLMs)

-

Malathion solution (in a suitable solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

This compound standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order:

-

Potassium phosphate buffer

-

Human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL)

-

Malathion solution (to achieve the desired final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for the quantification of this compound using an appropriate analytical method, such as the acetylcholinesterase inhibition assay described below or LC-MS/MS.

Quantification of this compound Using the Acetylcholinesterase Inhibition Assay

This assay is a highly sensitive indirect method for quantifying this compound, which is a potent inhibitor of acetylcholinesterase (AChE). The assay is based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) solution (from a source such as bovine erythrocytes)

-

Acetylthiocholine iodide (ATCI), the substrate for AChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Supernatant from the in vitro metabolism assay

-

This compound standards of known concentrations

Procedure:

-

Preparation of Reagents:

-

Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Aliquots of the supernatant from the metabolism assay or this compound standards.

-

-

Pre-incubation with Inhibitor: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes) to allow for the inhibition of AChE by any this compound present.

-

Initiation of Chromogenic Reaction: Add DTNB and then ATCI to each well to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the sample or standards to the rate of an uninhibited control. A standard curve is generated using the known concentrations of this compound, and this is used to determine the concentration of this compound in the experimental samples.

Immunoinhibition and Chemical Inhibition Studies

These studies are performed to identify the contribution of specific CYP isoforms to this compound formation in a complex system like human liver microsomes.

Procedure:

-

Setup the In Vitro Metabolism Assay: Prepare the incubation mixtures as described in Protocol 4.1.

-

Addition of Inhibitor:

-

For Immunoinhibition: Add a specific anti-CYP antibody to the incubation mixture and pre-incubate on ice for a specified time (e.g., 15-30 minutes) before the addition of malathion. A control incubation with a non-specific antibody should also be run.

-

For Chemical Inhibition: Add a known chemical inhibitor of a specific CYP isoform to the incubation mixture before the addition of malathion. The concentration of the inhibitor should be chosen to ensure specificity. A control incubation without the inhibitor should be run.

-

-

Proceed with the Metabolism Assay: Follow steps 2-7 of Protocol 4.1.

-

Data Analysis: The formation of this compound in the presence of the inhibitor is compared to the control. A significant decrease in this compound formation indicates the involvement of the targeted CYP isoform in the metabolic pathway.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.

References

Stability and Half-Life of Malaoxon Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and half-life of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, under various pH conditions. Understanding the degradation kinetics of this compound is critical for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying cholinesterase inhibitors.

Quantitative Data Summary

The persistence of this compound in the environment is significantly influenced by the pH of the surrounding medium. The following tables summarize the available quantitative data on the half-life of this compound in both aqueous and soil environments at different pH levels.

Table 1: Half-Life of this compound in Aqueous Solutions at Various pH Levels

| pH | Half-Life (Days) | Temperature (°C) | Additional Conditions |

| 5 | 32.5 | Not Specified | Water |

| 6 | 49 (approx. 7 hours at 70°C) | 70 | 20% ethanol/water[1] |

| 7 | 8.8 | Not Specified | Water |

| 9 | 0.18 | Not Specified | Water |

Table 2: Half-Life of this compound in Sterile Soil at Various pH Levels

| pH | Half-Life (Days) |

| 6.2 | 7.5[1] |

| 7.2 | 5.1[1] |

| 8.2 | 3.9[1] |

Experimental Protocols

The determination of this compound stability and half-life involves controlled laboratory experiments. The following is a generalized methodology synthesized from established analytical procedures for organophosphate pesticides.

Objective: To determine the rate of hydrolysis and the half-life of this compound in aqueous solutions at different pH values.

Materials:

-

This compound standard of known purity

-

Sterile, purified water (e.g., deionized or HPLC-grade)

-

Buffer solutions of various pH (e.g., pH 5, 7, and 9)

-

Constant temperature incubator or water bath

-

Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)[2][3]

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

Appropriate organic solvents (e.g., methanol, acetonitrile, dichloromethane)[4]

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Stock Solution: A primary stock solution of this compound is prepared in a suitable organic solvent, such as methanol.

-

Preparation of Test Solutions: The stock solution is used to fortify the sterile buffer solutions at each desired pH level to a known initial concentration.

-

Incubation: The test solutions are maintained at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Aliquots of each test solution are collected at predetermined time intervals.

-

Sample Preparation and Extraction:

-

For aqueous samples, solid-phase extraction (SPE) is a common method for concentrating the analyte and removing interfering substances.

-

The SPE cartridge is first conditioned with an appropriate solvent.

-

The aqueous sample is then passed through the cartridge, where this compound is adsorbed.

-

The cartridge is washed to remove impurities.

-

This compound is then eluted from the cartridge with a small volume of an organic solvent.

-

-

Analysis: The concentration of this compound in the extracted samples is quantified using a calibrated GC-MS or LC-MS/MS system.[2][3]

-

Data Analysis: The concentration of this compound is plotted against time for each pH value. The degradation is typically assumed to follow first-order kinetics. The rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

Degradation Pathway and Visualization

The degradation of this compound in aqueous environments primarily occurs through hydrolysis. Under varying pH conditions, the hydrolysis can proceed via different mechanisms, leading to distinct degradation products. The primary pathways involve the cleavage of the carboxyl ester linkages or the phosphorus-sulfur bond.

Under neutral to alkaline conditions, hydrolysis of the carboxyl ester groups is a significant degradation route, forming this compound monoacid and subsequently this compound diacid. A competing elimination reaction can also occur, yielding diethyl fumarate.

Caption: Hydrolysis degradation pathway of this compound.

The following diagram illustrates the general experimental workflow for determining the stability and half-life of this compound.

References

An In-depth Technical Guide to the Neurotoxic Effects of Malaoxon Exposure

Affiliation: Google Research

Abstract

Malaoxon, the primary active metabolite of the organophosphate insecticide malathion, exerts potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This action leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by hyperstimulation of the nervous system.[1][3] However, emerging evidence reveals that the neurotoxicity of this compound is not solely confined to cholinergic disruption.[4][5] This technical guide provides a comprehensive overview of the multifaceted neurotoxic mechanisms of this compound, intended for researchers, scientists, and drug development professionals. It delves into both the primary cholinergic effects and the significant non-cholinergic pathways, including the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and dysregulation of calcium homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's impact on the nervous system.

Core Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The principal toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses at cholinergic synapses.[2][6] Malathion itself is a relatively weak inhibitor of AChE, but it is bioactivated in the liver by cytochrome P450 enzymes to this compound, which is a significantly more potent inhibitor.[7][8] this compound is estimated to be 22 to 33 times more toxic than its parent compound, malathion.[7]

AChE functions by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a necessary step for the repolarization of the postsynaptic neuron.[2][6] this compound, as an organophosphate, mimics the structure of acetylcholine and binds to the serine hydroxyl group within the active site of AChE.[3][6] This binding results in a stable, phosphorylated enzyme that is effectively and irreversibly inactivated.[3][6]

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems.[1][6] This overstimulation, often termed a "cholinergic crisis," manifests in a wide range of systemic effects, including respiratory distress, gastrointestinal issues, cardiovascular changes, and neuromuscular dysfunction, which can ultimately lead to paralysis and death.[1][9]

Visualization: AChE Inhibition at the Cholinergic Synapse

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Non-Cholinergic Mechanisms of Neurotoxicity

While AChE inhibition is the primary mechanism, a growing body of research indicates that it cannot solely account for the full spectrum of this compound-induced neurotoxicity.[4] Non-cholinergic events, particularly oxidative stress, mitochondrial damage, and programmed cell death (apoptosis), are significant contributors to neuronal damage.[4][5]

Oxidative Stress

This compound exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation (LPO) in various brain regions.[10][11] This increase in superoxide anion production is an early event that precedes cell death in cortical neurons.[4] The generation of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of critical macromolecules like lipids, proteins, and DNA. Studies show that this compound exposure can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in different brain regions.[11]

Mitochondrial Dysfunction

The mitochondrion is a key target in this compound-induced neurotoxicity. Chronic exposure to malathion (the precursor to this compound) leads to the inhibition of mitochondrial respiratory chain complexes, particularly Complex I and Complex IV.[5][10][12] This impairment of the electron transport chain disrupts cellular bioenergetics by reducing ATP production and further exacerbates oxidative stress through the leakage of electrons and subsequent formation of superoxide radicals.[13][14] Mitochondrial dysfunction is a critical event that can initiate the apoptotic cascade.[15]

Apoptosis

This compound and its parent compound can trigger apoptotic cell death in neuronal cells.[15][16] This process is characterized by a series of molecular events including:

-

Altered expression of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15]

-

Mitochondrial membrane permeabilization: This leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and DNA fragmentation, ultimately leading to cell death.[15][17]

Dysregulation of Calcium Homeostasis

This compound exposure can disrupt intracellular calcium ([Ca²⁺]i) signaling.[18][19] The overstimulation of cholinergic receptors can lead to an influx of Ca²⁺ and the release of Ca²⁺ from internal stores like the endoplasmic reticulum, potentially involving the phospholipase C (PLC) and inositol triphosphate (IP₃) pathway.[18][20] Elevated intracellular Ca²⁺ levels can activate various downstream signaling pathways that contribute to excitotoxicity, mitochondrial damage, and apoptosis.[18][20]

Visualization: Non-Cholinergic Signaling Pathways

Caption: Key non-cholinergic pathways in this compound neurotoxicity.

Quantitative Data on this compound Neurotoxicity

The following tables summarize key quantitative findings from various experimental studies on the neurotoxic effects of this compound.

Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound

| Species/System | AChE Source | IC₅₀ Value (M) | Reference |

|---|---|---|---|

| Bovine | Erythrocytes (Free) | (2.4 ± 0.3) x 10⁻⁶ | [21][22] |

| Bovine | Erythrocytes (Immobilized) | (3.4 ± 0.1) x 10⁻⁶ | [22] |

| Rat | Brain | ~3.0 x 10⁻⁸ | [23] |

| Mouse | Brain | ~1.0 x 10⁻⁷ | [23] |

| Fathead Minnow | Brain | ~1.0 x 10⁻⁶ | [23] |

| Rainbow Trout | Brain | ~3.0 x 10⁻⁷ | [23] |

| Mammalian | General | ~2.4 x 10⁻⁶ | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Effects of this compound/Malathion on Markers of Oxidative Stress and Mitochondrial Function

| Experimental Model | Treatment | Effect | Observation | Reference |

|---|---|---|---|---|

| Rat Brain | Malathion (25-150 mg/kg) | Lipid Peroxidation | Increased in hippocampus and striatum | [10] |

| Rat Brain | Malathion (25-150 mg/kg) | Superoxide Production | Increased in hippocampus | [10] |

| Mouse Cortical Neurons | This compound (1-100 µM) | Superoxide Production | Significant increase preceding cell death | [4] |

| Mouse Hippocampus | Malathion (30-100 mg/kg) | Mitochondrial Complex I | Decreased activity | [5][24] |

| Rat Brain | Malathion (25-150 mg/kg) | Mitochondrial Complex IV | Significant inhibition | [10] |

| Rat Liver | Malathion (400 mg/kg) | Complex I & IV | Depressed activity |[12] |

Table 3: this compound/Malathion-Induced Apoptotic Effects in Neuronal Cells

| Cell Line | Treatment | Effect | Observation | Reference |

|---|---|---|---|---|

| N2a Neuroblastoma | Malathion (0.25-1 mM) | Cell Viability | Reduced | [15] |

| N2a Neuroblastoma | Malathion (0.25-1 mM) | Apoptotic Proteins | Increased Bax, Decreased Bcl-2 | |

| N2a Neuroblastoma | Malathion (0.25-1 mM) | Cytochrome c | Release from mitochondria to cytosol | |

| N2a Neuroblastoma | Malathion (0.25-1 mM) | Caspase-3 | Increased cleaved (active) caspase-3 |

| Mouse Hippocampus | Malathion (30-100 mg/kg) | Apoptotic Proteins | Increased levels of Bax and Bak |[5] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to assess the neurotoxic effects of this compound.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine AChE activity.

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.[25] The rate of color production is directly proportional to the AChE activity.

-

Brief Protocol:

-

Prepare tissue homogenates (e.g., brain tissue) or cell lysates in a suitable buffer (e.g., Tris buffer, pH 8.0).

-

In a 96-well plate or cuvette, add the sample, DTNB solution, and the substrate (acetylthiocholine iodide).

-

For inhibition studies, pre-incubate the sample with various concentrations of this compound before adding the substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate AChE activity based on the rate of TNB formation and normalize to the total protein concentration of the sample.

-

Assessment of Apoptosis

4.2.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Brief Protocol:

-

Culture neuronal cells and treat with desired concentrations of this compound for a specific duration.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The results will quadrant plot viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]

-

4.2.2 Hoechst 33258 Staining for Nuclear Morphology

This method uses a fluorescent dye to visualize nuclear changes characteristic of apoptosis.

-

Principle: Hoechst 33258 is a cell-permeable DNA stain that fluoresces blue. In healthy cells, it produces a diffuse, faint blue fluorescence. In apoptotic cells, the chromatin condenses, and the nucleus fragments, resulting in bright, condensed, or fragmented blue nuclei.[17]

-

Brief Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 solution.

-

Wash the cells to remove excess stain.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the percentage of cells with condensed or fragmented nuclei.[17]

-

Measurement of Oxidative Stress

4.3.1 Reactive Oxygen Species (ROS) Detection

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Brief Protocol:

-

Treat cultured cells with this compound.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

-

4.3.2 Lipid Peroxidation (LPO) Assay

-

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure LPO. It quantifies malondialdehyde (MDA), a natural byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically (at ~532 nm) or fluorometrically.

-

Brief Protocol:

-

Prepare tissue homogenates or cell lysates from this compound-exposed samples.

-

Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard.

-

Visualization: Experimental Workflow

Caption: General workflow for assessing this compound neurotoxicity.

Conclusion for Drug Development Professionals

Understanding the dual neurotoxic profile of this compound—cholinergic overstimulation and induction of neuronal apoptosis via oxidative stress and mitochondrial failure—is critical for the development of effective countermeasures. While atropine and oximes are standard treatments for the acute cholinergic symptoms of organophosphate poisoning, they do not address the underlying non-cholinergic cellular damage that can lead to long-term neurological deficits.[4] Future therapeutic strategies should consider a multi-pronged approach, combining traditional cholinergic treatments with neuroprotective agents that can mitigate oxidative stress (antioxidants), preserve mitochondrial function, and inhibit apoptotic pathways. The experimental models and assays detailed in this guide provide a robust framework for screening and validating novel therapeutic candidates aimed at ameliorating the full spectrum of this compound-induced neurotoxicity.

References

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Involvement of superoxide in this compound-induced toxicity in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Malathion? [synapse.patsnap.com]

- 7. Malathion Technical Fact Sheet [npic.orst.edu]

- 8. An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. Mitochondrial respiratory dysfunction and oxidative stress after chronic malathion exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Malathion-induced oxidative stress in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. Mitochondrial Respiratory Dysfunction and Oxidative Stress after Chronic Malathion Exposure - ProQuest [proquest.com]

- 14. Low-dose exposure to malathion and radiation results in the dysregulation of multiple neuronal processes, inducing neurotoxicity and neurodegeneration in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound-induced neurotoxicity in old rats: alterations in cerebral inositol lipid signalling, brain tissue calcium levels and early neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-induced brain phosphoinositide turnover and changes in brain calcium levels by female gender in pregnant and non-pregnant convulsing and non-convulsing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Long-term and low-dose malathion exposure causes cognitive impairment in adult mice: evidence of hippocampal mitochondrial dysfunction, astrogliosis and apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Developmental neurotoxic effects of Malathion on 3D neurosphere system - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of Pure Malaoxon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure malaoxon. The information is compiled from various scientific sources and is intended to support research, development, and safety assessments involving this compound.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | diethyl 2-[(dimethoxyphosphoryl)oxy]butanedioate | PubChem |